![molecular formula C27H23ClN2O5 B2696730 N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide CAS No. 866590-59-2](/img/structure/B2696730.png)

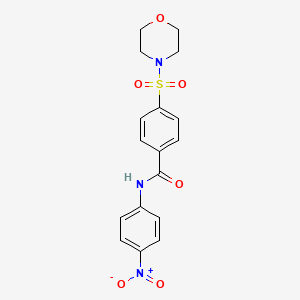

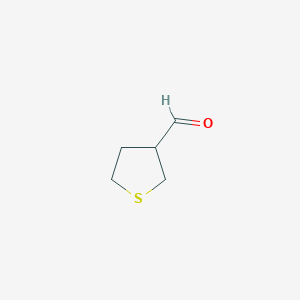

N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

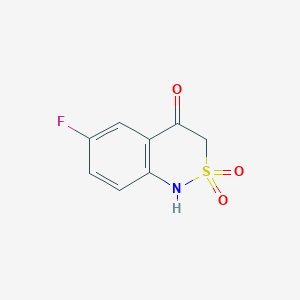

This compound is a quinoline derivative. Quinolines are a class of organic compounds with a benzo-fused pyridine ring. This structure is present in many important molecules in biology and industry. The 6,7-dimethoxy substitution suggests that this compound might have been designed for a specific purpose, possibly as a pharmaceutical or as a ligand for metal ions .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a quinoline ring with various substitutions. The 6,7-dimethoxy groups would likely make the molecule more electron-rich, and the 4-methylbenzoyl group could add steric bulk .Chemical Reactions Analysis

As a quinoline derivative, this compound might participate in similar reactions to other quinolines. These could include electrophilic aromatic substitution, nucleophilic aromatic substitution, or coordination to metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. The presence of the methoxy groups could increase its solubility in organic solvents, while the aromatic rings could allow for pi-stacking interactions .Scientific Research Applications

Antitumor Activity

One notable area of application is in the development of antitumor agents. Research has shown that certain derivatives related to N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide demonstrate significant antitumor activity. These compounds have been synthesized and evaluated for their effectiveness against various cancer cell lines, showing promising broad-spectrum antitumor activity. This includes compounds with selective activities toward CNS, renal, and breast cancer cell lines, as well as leukemia cell lines. Molecular docking studies further support these findings, indicating a potential mechanism of action through the inhibition of specific kinases associated with cancer progression (Al-Suwaidan et al., 2016).

Antiviral Effects

Another significant application is in antiviral research. Derivatives of this compound have been synthesized and evaluated for their therapeutic efficacy in treating Japanese encephalitis. The studies revealed significant antiviral and antiapoptotic effects, showing a decrease in viral load and an increase in survival rates in infected mice (Ghosh et al., 2008).

Analgesic and Anti-Inflammatory Activities

The compound and its derivatives have also been evaluated for their analgesic and anti-inflammatory activities. Studies involving cyclocondensation reactions to synthesize related compounds have shown significant effects in pain relief and inflammation reduction, comparable to standard drugs like sodium metamizole. This highlights its potential application in developing new pain management and anti-inflammatory therapies (Yusov et al., 2019).

Antimicrobial Properties

Research into the antimicrobial properties of this compound derivatives has shown that these compounds possess significant activity against various bacteria and fungi. This suggests their potential use in developing new antimicrobial agents to combat infectious diseases (Desai et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN2O5/c1-16-4-6-17(7-5-16)26(32)21-14-30(15-25(31)29-19-10-8-18(28)9-11-19)22-13-24(35-3)23(34-2)12-20(22)27(21)33/h4-14H,15H2,1-3H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRJUKHJFRTDAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2696654.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696661.png)